[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of [S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves several steps. The synthetic route typically includes the following steps:
Formation of the biphenyl core: This involves the coupling of two phenyl rings.
Introduction of the triisopropyl groups: This step involves the addition of isopropyl groups to the biphenyl core.
Attachment of the diphenylphosphino group:
Formation of the sulfinamide group:
Analyse Chemischer Reaktionen
[S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
[S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has several applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of [S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves its interaction with various molecular targets. The compound acts as a ligand, binding to metal centers in catalytic reactions. This binding facilitates the activation of substrates and the formation of reaction intermediates, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
[S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide can be compared with other similar compounds, such as:
[S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfonamide: This compound has a sulfonamide group instead of a sulfinamide group.
[S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfonate: This compound has a sulfonate group instead of a sulfinamide group.
The uniqueness of [S®]-N-[(1S)-1-(2’,4’,6’-Triisopropyl)-(1,1’-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide lies in its specific structural features and its ability to act as a versatile ligand in various catalytic reactions .
Eigenschaften
Molekularformel |
C39H50NOPS |
---|---|
Molekulargewicht |
611.9 g/mol |
IUPAC-Name |
N-[2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3 |
InChI-Schlüssel |
DLRLCFOJDAMIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.